ent-Florfenicol-d3: A Comprehensive Technical Guide to its Physicochemical Properties and Analytical Applications
ent-Florfenicol-d3: A Comprehensive Technical Guide to its Physicochemical Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Florfenicol-d3 is the deuterated enantiomer of Florfenicol, a broad-spectrum bacteriostatic antibiotic used extensively in veterinary medicine. As a stable isotope-labeled internal standard, ent-Florfenicol-d3 is a critical tool for the accurate quantification of Florfenicol and its metabolites in complex biological matrices.[1] Its primary application lies in analytical methodologies, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), where it is used to correct for matrix effects and variations during sample preparation and instrumental analysis.[1] This technical guide provides an in-depth overview of the physicochemical properties of ent-Florfenicol-d3, detailed experimental protocols for its characterization and use, and a visualization of its role in analytical workflows.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2,2-dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]acetamide | [2] |
| Molecular Formula | C₁₂H₁₁D₃Cl₂FNO₄S | [3] |
| Molecular Weight | 361.23 g/mol | [3] |
| Stereochemistry | (1S,2R) | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Inferred from Florfenicol: 153 - 154 °C | |
| Boiling Point | Inferred from Florfenicol | |
| Solubility | Soluble in methanol (B129727), acetonitrile (B52724), and other organic solvents. | [1] |
| pKa | Inferred from Florfenicol | |
| Storage | Recommended: -20°C for long-term storage. | [3] |
Experimental Protocols
Detailed experimental protocols for the determination of the fundamental physicochemical properties of ent-Florfenicol-d3 are not widely published, as it is primarily synthesized and used as an analytical standard. However, the following sections describe the general methodologies that would be employed for such characterization.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.
Methodology:
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Sample Preparation: A small amount of the dry, powdered ent-Florfenicol-d3 is packed into a capillary tube to a height of 1-3 mm. The sample must be tightly packed to ensure even heat distribution.
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Apparatus: A calibrated digital melting point apparatus is used. The apparatus consists of a heated block to hold the capillary tube and a magnifying lens or camera for observation.
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Procedure:
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A rapid heating run is often performed first to determine an approximate melting range.
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For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) starting from a temperature about 10-15°C below the approximate melting point.
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range.
Solubility Determination
Solubility is a crucial parameter for preparing stock solutions for analytical standards.
Methodology:
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Solvent Selection: A range of solvents, from non-polar to polar (e.g., hexane, dichloromethane, acetone, ethanol, methanol, water), are tested. For ent-Florfenicol-d3, polar organic solvents are most relevant.
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Procedure:
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A known mass of ent-Florfenicol-d3 (e.g., 1 mg) is placed in a small vial.
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A measured volume of the solvent (e.g., 100 µL) is added.
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The mixture is vortexed or sonicated for a set period to facilitate dissolution.
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Visual observation is used to determine if the solid has completely dissolved.
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If the solid dissolves, more solute is added until saturation is reached. If it does not dissolve, more solvent is added incrementally.
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Quantification: The solubility is expressed in terms of concentration, such as mg/mL or mol/L, at a specified temperature.
Quantitative Analysis using ent-Florfenicol-d3 as an Internal Standard
This protocol describes the use of ent-Florfenicol-d3 in the quantification of Florfenicol in a biological matrix (e.g., plasma) by LC-MS/MS.
1. Preparation of Solutions:
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Stock Solutions: Prepare individual stock solutions of Florfenicol and ent-Florfenicol-d3 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Working Standard Solutions: Prepare a series of working standard solutions of Florfenicol by serial dilution of the stock solution.
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Internal Standard Spiking Solution: Prepare a working solution of ent-Florfenicol-d3 at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
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To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the ent-Florfenicol-d3 internal standard spiking solution.
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Add a protein precipitating agent, such as cold acetonitrile (typically 3-4 volumes).
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Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.
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Centrifuge the sample at high speed to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis:
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Inject a portion of the prepared sample supernatant onto the LC-MS/MS system.
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The analytes (Florfenicol and ent-Florfenicol-d3) are separated on a suitable HPLC column.
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The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Florfenicol and ent-Florfenicol-d3.
4. Data Analysis:
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Integrate the peak areas for both Florfenicol and ent-Florfenicol-d3.
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Calculate the peak area ratio of Florfenicol to ent-Florfenicol-d3.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the Florfenicol standards.
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Determine the concentration of Florfenicol in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Analytical Workflow for Quantification of Florfenicol
The following diagram illustrates the typical workflow for the quantitative analysis of Florfenicol in a biological sample using ent-Florfenicol-d3 as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Stereochemical Relationship of Florfenicol Analogs
This diagram illustrates the relationship between the biologically active Florfenicol, its enantiomer (ent-Florfenicol), and their deuterated forms.
Caption: Stereochemical relationship of Florfenicol and its analogs.
